Cas no 31877-60-8 (5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine)

5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine
- LogP
- 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
- 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine(SALTDATA: FREE)
- EN300-238835
- CCG-309969
- F2158-1466
- DTXSID40651030
- MFCD11054009
- BS-37779
- 31877-60-8
- 5-(dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
- AKOS006306092
- DB-195926
- 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
-
- MDL: MFCD11054009
- インチ: InChI=1S/C7H8N4OS/c1-3-5(13-4(2)9-3)6-10-11-7(8)12-6/h1-2H3,(H2,8,11)
- InChIKey: ABOJALZOKCQIGS-UHFFFAOYSA-N
- SMILES: CC1=C(C2=NNC(=N)O2)SC(=N1)C
計算された属性
- 精确分子量: 196.04204
- 同位素质量: 196.04188206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 106Ų
じっけんとくせい
- PSA: 77.83
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM275593-1g |
5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 95% | 1g |
$83 | 2023-03-06 | |
Life Chemicals | F2158-1466-0.5g |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 95%+ | 0.5g |
$410.0 | 2023-09-06 | |
abcr | AB267310-10g |
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine; . |
31877-60-8 | 10g |
€586.00 | 2025-02-27 | ||
Life Chemicals | F2158-1466-5g |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 95%+ | 5g |
$1689.0 | 2023-09-06 | |
Enamine | EN300-238835-10.0g |
5-(dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
abcr | AB267310-5g |
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine; . |
31877-60-8 | 5g |
€381.90 | 2025-02-27 | ||
Enamine | EN300-238835-1g |
5-(dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 1g |
$842.0 | 2023-09-15 | ||
Ambeed | A498353-1g |
5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 95+% | 1g |
$78.0 | 2024-04-20 | |
A2B Chem LLC | AF70297-1g |
5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 95% | 1g |
$61.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1248783-5g |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine |
31877-60-8 | 95% | 5g |
$315 | 2025-02-27 |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine 関連文献
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amineに関する追加情報
Introduction to 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine (CAS No. 31877-60-8)
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine, identified by its CAS number 31877-60-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a thiazole moiety linked to an oxadiazole ring system, which endows it with unique chemical and pharmacological properties.
The thiazole ring is a sulfur-containing heterocycle that is widely prevalent in natural products and bioactive molecules. Its presence in 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine contributes to its potential interaction with biological targets such as enzymes and receptors. Additionally, the dimethyl substitution on the thiazole ring enhances its lipophilicity, which can influence its absorption and distribution within biological systems. The oxadiazole component further enriches the compound's pharmacophoric space, providing additional sites for molecular recognition and binding.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine and biological targets. Studies have highlighted its potential as a scaffold for developing novel therapeutic agents. For instance, research has demonstrated that oxadiazole derivatives exhibit inhibitory activity against various enzymes involved in inflammatory pathways. The structural features of this compound make it a promising candidate for further investigation in the context of modulating these pathways.
The synthesis of 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the dimethyl groups on the thiazole ring and the connection to the oxadiazole moiety are critical steps that must be meticulously controlled. Advances in synthetic methodologies have facilitated the preparation of complex heterocyclic compounds like this one with greater efficiency and precision.
In terms of biological activity, preliminary studies on 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine have revealed interesting properties that warrant further exploration. For example, it has shown promise as an inhibitor of certain kinases that are implicated in cancer progression. The ability of this compound to interact with these targets suggests its potential as an anticancer agent. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design.
The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors targeting kinases due to their critical role in various disease pathways. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-am ine, with its unique structural features derived from the combination of thiazole and oxadiazole rings, represents a valuable addition to this growing class of inhibitors. Its ability to modulate kinase activity could lead to novel therapeutic strategies for treating cancers and other kinases-driven disorders.
Moreover, 5-(2 , 4 - dimethyl - 1 , 3 - thia z ol - 5 - yl ) - 1 , 3 , 4 - o x adia z ol - 2 - am ine ( CAS No . 31 877 - 60 - 8 ) has also been explored for its potential antimicrobial properties . Research indicates that oxadiazole derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways . The presence of both sulfur and nitrogen atoms in its structure allows for multiple interactions with microbial targets , making it a compelling candidate for developing new antibiotics or antifungal agents . p > < p > The development of novel antimicrobial agents is crucial due to the rise of drug-resistant pathogens . Traditional antibiotics are becoming less effective as bacteria evolve resistance mechanisms . Compounds like 5-(2 , 4 - dimethyl - 1 , 3 - thia z ol - 5 - yl ) - 1 , 3 , 4 - o x adia z ol - 2 - am ine ( CAS No . 31 877 - 60 - 8 ) offer a promising alternative by targeting different aspects of microbial physiology . This underscores the importance of continued research into heterocyclic compounds as sources for new therapeutic agents . p > < p > In conclusion, 5-(2 , 4 - dimethyl - 1 , 3 - thia z ol - 5 - yl ) - 1 , 3 , 4 o x adia z ol - * am ine ( CAS No . * *31 * *877 * *- * *60 * *- * *8) is a structurally intriguing compound with significant potential in pharmaceutical applications . Its unique combination of thiazole and oxadiazole moieties provides multiple opportunities for interaction with biological targets . Ongoing research into its biological activities and synthetic methodologies continues to expand our understanding of its therapeutic possibilities . As advancements in drug discovery technologies progress, this compound may emerge as a key player in developing next-generation therapeutics targeting cancers 、 inflammation 、 infections , and other diseases . p >
31877-60-8 (5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine) Related Products
- 853891-73-3(3-6-(3-methyl-1-benzofuran-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazol-3-ylpyridine)
- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)
- 62479-72-5(Formaldoxime trimer hydrochloride)
- 1820665-50-6(2-Methyl-6-(2-methylpropoxy)pyridine)
- 186644-16-6(pent-4-yn-2-ylbenzene)
- 1361875-81-1(3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)
- 137225-07-1(2-(p-Tolylamino)isonicotinonitrile)
- 913841-83-5(L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester)
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)
